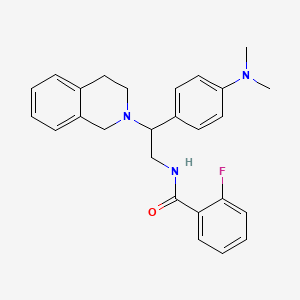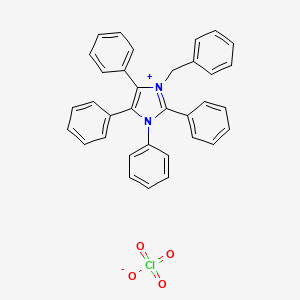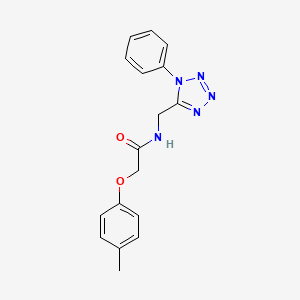![molecular formula C19H28N4O3 B2760561 7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-06-2](/img/structure/B2760561.png)
7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound name suggests that it is a type of oxazolopurine, which is a class of compounds containing a purine base (a type of nitrogen-containing heterocycle) fused to an oxazole ring . The “7-(tert-butyl)-3-heptyl” part suggests that there are tert-butyl and heptyl substituents on the oxazolopurine core .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the fused ring system and the presence of multiple substituents . The oxazole and purine rings would contribute to the aromaticity of the compound .Chemical Reactions Analysis
Oxazolopurines can participate in a variety of chemical reactions, including further substitution reactions, ring-opening reactions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the tert-butyl and heptyl groups would likely make the compound more hydrophobic .科学的研究の応用
Biochemical Interactions and Therapeutic Potential
Serotonin Receptor Affinity : Research has shown that derivatives of purine-2,6-dione, similar in structure to 7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, exhibit significant affinity towards serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), indicating potential for psychotropic activities, including antidepressant and anxiolytic effects. These compounds, through their interaction with serotonin receptors, have demonstrated promising pharmacological profiles in animal models, highlighting their potential therapeutic applications in treating mood disorders (Chłoń-Rzepa et al., 2013).
Antiviral Activity : Certain guanosine analogues within the thiazolo[4,5-d]pyrimidine ring system, which share a structural motif with the compound , have been synthesized and evaluated for their antiviral activity. These compounds show potential against viruses such as the Semliki Forest virus, suggesting their use in developing antiviral therapies (Kini et al., 1991).
Immunomodulatory Effects : The synthesis of novel analogues in the thiazolo[4,5-d]pyrimidine ring system aimed at investigating their immunomodulatory effects revealed significant activities. These findings underscore the potential of such compounds in enhancing immune responses, which could be leveraged in designing new immunotherapeutic agents (Nagahara et al., 1990).
Role in Drug Design and Medicinal Chemistry
Adenosine Receptor Ligands and Anticonvulsants : The structural investigation into oxazolo[2,3-f]purinediones, compounds related to the specified chemical, has led to the identification of their potency as adenosine receptor ligands and their potential as anticonvulsants. These findings support the role of such compounds in the development of novel treatments for neurological conditions (Drabczyńska et al., 2004).
Anticancer, Anti-HIV-1, and Antimicrobial Activities : Research into tricyclic triazino and triazolo[4,3-e]purine derivatives has unveiled their potential in exhibiting anticancer, anti-HIV-1, and antimicrobial activities. Such studies indicate the multifaceted therapeutic applications of these compounds, making them valuable candidates for further drug development efforts (Ashour et al., 2012).
作用機序
特性
IUPAC Name |
7-tert-butyl-2-heptyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-6-7-8-9-10-11-22-16(24)14-15(21(5)18(22)25)20-17-23(14)12-13(26-17)19(2,3)4/h12H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKLPJAOJMZNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2760479.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)
![2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2760481.png)

![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)
![7-[5-(2,4-dichlorophenyl)-2-furyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2760485.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2760486.png)

![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2760488.png)

![Benzo[d]thiazol-6-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2760495.png)
![methyl 3-(2-chlorophenyl)-5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2760496.png)

![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide](/img/structure/B2760498.png)